molecular formula C24H28N2O4 B2526501 4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-07-4

4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2526501
CAS RN: 851404-07-4
M. Wt: 408.498
InChI Key: DMPNEJPHIXTXRE-UHFFFAOYSA-N
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Description

This compound is a chemical entity with the molecular formula C21H27NO3 . It is also known by other names such as 4-(tert-butyl)-N-(3,4-dimethoxyphenethyl)benzamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a tert-butyl group and a 3,4-dimethoxyphenethyl group attached . The average mass of the molecule is 341.444 Da and the monoisotopic mass is 341.199097 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.444 Da . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Catalysis

The research on "4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide" and related compounds has led to advancements in the synthesis of ligands for catalytic processes. For instance, Imamoto et al. (2012) demonstrated the preparation of enantiomerically pure phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, highlighting the utility of tert-butylmethylphosphino groups in achieving high catalytic activities and enantioselectivities for the hydrogenation of functionalized alkenes, which is instrumental in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Materials Chemistry

In materials chemistry, the synthesis of polymers based on bis(ether-carboxylic acid) derivatives derived from 4-tert-butylcatechol has been explored. Hsiao et al. (2000) reported the preparation of polyamides with flexible main-chain ether linkages and ortho-phenylene units, showcasing these polymers' noncrystalline nature, solubility in various solvents, and potential for creating transparent, flexible films with high thermal stability (Hsiao et al., 2000).

properties

IUPAC Name

4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-24(2,3)17-8-6-15(7-9-17)22(27)25-13-12-16-14-18-19(29-4)10-11-20(30-5)21(18)26-23(16)28/h6-11,14H,12-13H2,1-5H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPNEJPHIXTXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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